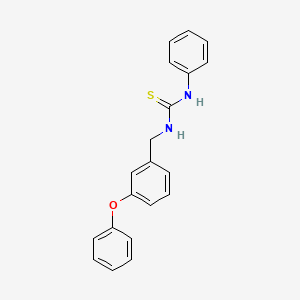

N-(3-phenoxybenzyl)-N'-phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-phenoxyphenyl)methyl]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c24-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)23-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBBSXCCLYXILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 3 Phenoxybenzyl N Phenylthiourea

Established Synthetic Pathways for N-(3-phenoxybenzyl)-N'-phenylthiourea

The creation of the thiourea (B124793) backbone is central to the synthesis of this compound. The most prevalent methods rely on the formation of the characteristic N-C(S)-N linkage through direct condensation reactions.

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas, including this compound, is the condensation reaction between an isothiocyanate and a primary amine. google.com In this specific synthesis, phenyl isothiocyanate reacts with 3-phenoxybenzylamine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the thiourea derivative. nih.gov

The general reaction is as follows: C6H5-N=C=S (Phenyl isothiocyanate) + C6H5OCH2C6H4NH2 (3-Phenoxybenzylamine) → C6H5NHC(S)NHCH2C6H4OC6H5 (this compound)

This method is widely applicable for a range of alkyl and aryl amines. nih.govd-nb.info Variations of this approach exist, such as the in-situ generation of the isothiocyanate. For instance, anilines can react with reagents like benzoyl chloride and ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent like acetone (B3395972) to first form a benzoyl isothiocyanate intermediate, which then reacts with an amine. orgsyn.org Another method involves reacting the starting amine with carbon disulfide in the presence of a base to generate a dithiocarbamate (B8719985) salt, which is then converted to the isothiocyanate. d-nb.info

Optimizing reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing yield and purity.

Solvent: The reaction is typically conducted in an anhydrous, inert organic solvent. google.com Dichloromethane and ethyl acetate (B1210297) are commonly employed. google.com Studies on related thiourea syntheses have explored "greener" solvents like acetonitrile (B52724) and methanol (B129727), with acetonitrile often providing a good balance between substrate solubility, conversion, and selectivity. scielo.br

Temperature: The condensation reaction is often efficient at room temperature (20-30°C). google.comnih.gov In some cases, adjusting the temperature can optimize the reaction rate and yield. For example, while some reactions proceed well at room temperature, others might benefit from gentle heating to ensure completion. orgsyn.orgscielo.br One study found that reducing the temperature to 0°C was optimal for controlling the reaction and preventing the formation of by-products. nih.gov

Reaction Time and Yield: Reaction times can range from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions. nih.govijcrt.org Optimization studies have demonstrated that reaction times can sometimes be significantly shortened; in one case, from 20 hours to 4 hours, without a negative impact on the yield. scielo.br Yields for thiourea synthesis are generally high, often exceeding 80-85%. orgsyn.orgijcrt.org

The following interactive table summarizes typical conditions used in the synthesis of thiourea derivatives.

| Parameter | Condition | Outcome/Observation | Source(s) |

| Solvent | Dichloromethane, Ethyl Acetate | Standard inert solvents for the reaction. | google.com |

| Acetonitrile | "Greener" solvent, provides a good balance of conversion and selectivity. | scielo.br | |

| Methanol with NaOAc base | Effective for in-situ isocyanate generation. | researchgate.net | |

| Temperature | 10-40°C (preferably 20-30°C) | Recommended range for general synthesis. | google.com |

| 0°C | Optimal for preventing by-product formation in some reactions. | nih.gov | |

| 60°C | Used in some multicomponent syntheses, but can lead to lower yields. | researchgate.net | |

| Catalyst/Base | Sodium Acetate (NaOAc) | Used as a mild, non-toxic base. | researchgate.net |

| Potassium Carbonate (K2CO3) | Crucial for solubility in aqueous in-situ isothiocyanate synthesis. | d-nb.info | |

| Yield | >85% | High yields are commonly achieved. | orgsyn.orgijcrt.org |

While direct condensation is standard, alternative methods offer different pathways to the thiourea structure.

Use of Thiophosgene (B130339): Primary amines can react with thiophosgene (CSCl2) to form isothiocyanates, which can then be reacted with a second amine to yield the desired thiourea. orgsyn.orgcbijournal.com However, the high toxicity of thiophosgene limits its use. cbijournal.comgoogle.com

From Urea (B33335) Precursors: A related approach involves synthesizing the urea analogue first, N-(3-phenoxybenzyl)-N'-phenylurea, and then converting the carbonyl group (C=O) to a thiocarbonyl group (C=S). This thionation can be achieved using sulfurizing agents like phosphorus pentasulfide. google.com

Cleavage of Disubstituted Thioureas: Unsymmetrically disubstituted thioureas can be cleaved by hot mineral acids to produce an aryl isothiocyanate and the salt of an aryl amine, which could potentially be used in subsequent reactions. cbijournal.com

Amine-Free Self-Condensation: Symmetric thioureas can be formed by the self-condensation of isothiocyanates in the presence of a pyridine-water mixture, which proceeds through a proposed (thio)carbamic anhydride (B1165640) intermediate without generating a free amine. researchgate.net

Synthesis of this compound Analogues and Derivatives

The structural framework of this compound allows for extensive derivatization, either by introducing substituents on the aromatic rings or by chemically modifying the thiourea core.

Introducing substituents onto the phenyl or phenoxybenzyl rings is a primary strategy for creating analogues. This is almost exclusively achieved by using appropriately substituted starting materials rather than by direct substitution on the final molecule.

By selecting substituted anilines or substituted 3-phenoxybenzylamines, a wide array of derivatives can be synthesized using the condensation reaction described previously. nih.gov For example, reacting 3-phenoxybenzylamine with a series of substituted phenyl isothiocyanates (e.g., 4-chlorophenyl isothiocyanate, 2-methylphenyl isothiocyanate) would yield derivatives with substituents on the N'-phenyl ring. Conversely, reacting phenyl isothiocyanate with substituted 3-phenoxybenzylamines would place substituents on the N-benzylphenyl moiety. The introduction of fluorine atoms is a particularly common strategy in medicinal chemistry to modulate properties like membrane permeation and metabolic stability. nih.gov

The following table provides examples of substituted thiourea derivatives synthesized using this precursor-based strategy.

| Substituent Group | Position | Starting Material 1 | Starting Material 2 | Source(s) |

| 4-Chloro | N'-phenyl ring | 4-chlorophenyl isothiocyanate | Amine | nih.gov |

| 4-Methyl | N'-phenyl ring | 4-methylphenyl isothiocyanate | Amine | nih.govnih.gov |

| 2-Methoxy | N'-phenyl ring | 2-methoxyphenyl isothiocyanate | Benzoylamine | nih.gov |

| 3-Trifluoromethyl | N'-phenyl ring | 3-(trifluoromethyl)phenyl isothiocyanate | Amine | nih.gov |

| 3-Chloro-4-ethoxy | N-benzoyl ring* | 3-chloro-4-ethoxybenzoyl isothiocyanate | 2-methoxyaniline | nih.gov |

Note: Example from a benzoylthiourea (B1224501) derivative, demonstrating the principle of using substituted precursors.

The thiourea moiety itself is a versatile functional group that can undergo further chemical transformations.

N-Alkylation/N-Arylation: The hydrogen atoms on the nitrogen atoms of the thiourea can be replaced with other groups. Synthesizing N,N,N'-trisubstituted thioureas is possible by starting with a secondary amine instead of a primary amine. nih.gov For example, reacting phenyl isothiocyanate with N-methyl-3-phenoxybenzylamine would yield a derivative with a methyl group on the nitrogen adjacent to the benzyl (B1604629) group.

Cyclization Reactions: The thiourea group is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. A common reaction involves the cyclization of thioureas with α-haloketones (like 2'-bromoacetophenones) to form 2-aminothiazole (B372263) derivatives. researchgate.net This opens a pathway to a completely different class of compounds starting from this compound.

Acylation: Reaction with acyl chlorides can lead to the formation of N-acylthioureas. These compounds, such as benzoylthiourea derivatives, represent a significant class of thioureas with distinct chemical properties and have been synthesized by reacting benzoyl isothiocyanates with various amines. nih.gov

Stereoselective Synthesis Considerations

The synthesis of this compound as a chiral molecule necessitates careful consideration of stereoselective synthetic strategies. As the parent molecule itself is achiral, the introduction of chirality requires the use of chiral starting materials or the application of asymmetric synthesis methodologies during its derivatization.

One theoretical approach to achieve stereoselectivity would be to start with a chiral precursor. For instance, if a chiral amine, such as a resolved (R)- or (S)-3-phenoxybenzylamine, were used in the reaction with phenyl isothiocyanate, the resulting this compound would be enantiomerically pure. However, the synthesis and resolution of such chiral amines would be a critical prerequisite.

Alternatively, derivatization of the thiourea backbone could introduce a chiral center. For example, the introduction of a chiral substituent on either the phenyl or phenoxybenzyl ring would result in a chiral molecule. The stereochemistry of such a reaction would need to be controlled to obtain the desired enantiomer or diastereomer.

A review of general stereoselective methods suggests that organocatalysis could be a viable strategy. Chiral thioureas are themselves used as organocatalysts in a variety of asymmetric transformations. This implies that the synthesis of chiral thioureas is an area of active research. While specific examples for this compound are not documented, the principles of asymmetric synthesis using chiral catalysts could potentially be applied.

It is important to note that while some compounds of the broader N-phenylthiourea class may possess a center of asymmetry, leading to enantiomeric pairs, many synthetic routes result in racemic mixtures. For specific applications where a single enantiomer is required, subsequent resolution of the racemate or a dedicated stereoselective synthesis would be necessary.

Table 1: Potential Chiral Precursors and Substituents for Stereoselective Synthesis

| Compound Name | Structure | Role in Stereoselective Synthesis |

| (R)-3-phenoxybenzylamine | R-C13H13NO | Chiral starting material |

| (S)-3-phenoxybenzylamine | S-C13H13NO | Chiral starting material |

| Chiral Phenyl Isothiocyanate Derivative | C6H4(R)NCS | Chiral reagent |

| Chiral Derivatizing Agent | R-X | Introduction of a chiral center post-synthesis |

Advanced Analytical and Spectroscopic Characterization of N 3 Phenoxybenzyl N Phenylthiourea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For complex structures like N-(3-phenoxybenzyl)-N'-phenylthiourea, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically required for a complete assignment of all proton and carbon signals. nih.gov

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

NH Protons: The two N-H protons of the thiourea (B124793) moiety are expected to appear as broad singlets in the downfield region of the spectrum, typically between δ 8.0 and δ 10.0 ppm. chemicalbook.com Their exact chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. In some N,N'-disubstituted thioureas, these signals can be observed at distinct chemical shifts. nih.gov

Aromatic Protons: The protons on the phenyl and phenoxybenzyl groups will resonate in the aromatic region, generally between δ 6.5 and δ 8.0 ppm. The complex splitting patterns (multiplets) in this region are due to spin-spin coupling between adjacent protons. The protons of the phenyl ring attached to the nitrogen would show characteristic multiplets, while the 3-phenoxybenzyl group would exhibit a more complex set of signals due to the varied electronic environments of its nine aromatic protons. researchgate.net

Methylene (B1212753) Protons (-CH₂-): The two protons of the benzyl (B1604629) methylene bridge are diastereotopic and would be expected to appear as a singlet or a doublet, typically in the range of δ 4.5 to δ 5.5 ppm. researchgate.net For instance, in related N-benzylthiourea structures, the methylene protons (-CH₂-N) show signals in this region. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Thiourea) | 8.0 - 10.0 | Broad Singlet |

| Aromatic (C₆H₅ & C₁₃H₉O) | 6.5 - 8.0 | Multiplet |

| Methylene (-CH₂-) | 4.5 - 5.5 | Singlet / Doublet |

This table presents expected values based on data from analogous thiourea derivatives. chemicalbook.comresearchgate.netresearchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Thiocarbonyl Carbon (C=S): The most characteristic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon. This carbon is highly deshielded and typically resonates in the range of δ 175 to δ 185 ppm. For example, in N-(2,4-dichloro)benzoyl-N'-phenylthiourea, the C=S signal appears at δ 177.7 ppm. thaiscience.info

Aromatic Carbons: The aromatic carbons of the two phenyl rings and the phenoxy group will appear in the region of δ 115 to δ 160 ppm. The carbon atoms directly attached to the oxygen of the ether linkage and the nitrogens of the thiourea group will be found at the lower field end of this range. core.ac.uk

Methylene Carbon (-CH₂-): The carbon of the benzyl methylene group is expected to resonate in the range of δ 45 to δ 55 ppm. core.ac.uk

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | 175 - 185 |

| Aromatic & C-O | 115 - 160 |

| Methylene (-CH₂-) | 45 - 55 |

This table presents expected values based on data from analogous thiourea derivatives. thaiscience.infocore.ac.uk

To unambiguously assign all signals, especially in the crowded aromatic region of the ¹H NMR spectrum, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This is crucial for tracing the connectivity of protons within the individual phenyl and phenoxybenzyl rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It allows for the definitive assignment of a carbon resonance based on the known assignment of its attached proton, and vice-versa. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between different fragments of the molecule, for example, linking the methylene protons to the carbons of the adjacent phenyl ring and the thiourea nitrogen, and for assigning quaternary (non-protonated) carbon atoms. nih.govcore.ac.uk

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The stretching vibrations of the N-H bonds in the thiourea moiety typically appear as one or two sharp or broad bands in the region of 3100-3400 cm⁻¹. chemrevlett.comresearchgate.net The exact position and shape depend on the extent of intra- and intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic band. It is expected to appear in the region of 1200-1350 cm⁻¹ and may also have contributions from C-N stretching. In some benzoylthiourea (B1224501) derivatives, this band is found around 725-813 cm⁻¹. researchgate.netresearchgate.net

C-N Stretching: The C-N stretching vibrations of the thiourea core are typically found in the 1300-1500 cm⁻¹ range and are often coupled with N-H bending modes. scielo.br

Aromatic C=C Stretching: Multiple sharp bands between 1450 and 1600 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings.

C-O-C Stretching: The asymmetric stretching of the aryl ether linkage (C-O-C) typically gives rise to a strong band around 1200-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1300 - 1500 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1200 - 1250 |

| C=S | Stretching | 725 - 850, 1200-1350 |

This table presents expected values based on data from analogous thiourea and ether compounds. chemrevlett.comresearchgate.netresearchgate.netscielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. nih.gov

For this compound (C₂₀H₁₈N₂OS), the calculated molecular weight is approximately 346.12 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Benzylic Cleavage: Cleavage of the bond between the methylene group and the nitrogen atom is a common fragmentation pathway for benzylamines, which would lead to the formation of a stable 3-phenoxybenzyl cation (m/z 183).

Thiourea Fragmentation: The thiourea core can fragment in several ways. A common fragmentation involves the loss of the phenyl isothiocyanate moiety (C₆H₅NCS, m/z 135) or the formation of a phenylthiourea (B91264) fragment.

Ether Cleavage: The C-O bonds of the phenoxy ether linkage could also cleave, leading to fragments such as the phenoxy radical (C₆H₅O•) or the benzyl radical.

Analysis of these characteristic fragments helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Thiourea derivatives typically exhibit two main types of electronic transitions:

π → π Transitions:* These high-energy transitions are associated with the conjugated π-systems of the aromatic rings. They are expected to result in strong absorption bands in the UV region, typically between 200 and 300 nm. scielo.br

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to an anti-bonding π* orbital of the thiocarbonyl group. These transitions typically result in a weaker absorption band at a longer wavelength, often above 300 nm. scielo.br

For this compound, the UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or DMSO, would be expected to show strong absorptions below 300 nm due to the π → π* transitions of the phenyl and phenoxybenzyl moieties, and a weaker n → π* absorption band at a longer wavelength associated with the thiocarbonyl group. scielo.brmu-varna.bg

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 300 | High |

| n → π | > 300 | Low |

This table presents expected values based on data from analogous thiourea derivatives. scielo.br

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. rsc.org It operates via the dynamic flash combustion of a small, precise amount of the sample, which converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). rsc.orgthermofisher.com These gases are then separated and quantified by a detector, allowing for the determination of the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). analysis.rs

The experimentally determined percentages must align closely with the theoretically calculated values for the proposed chemical formula. For publication in scientific journals, the measured values for C, H, and N must typically be within ±0.4% of the calculated values. ubc.ca This analysis provides foundational evidence that the correct product has been synthesized. For this compound, with the chemical formula C₂₀H₁₈N₂OS, the theoretical elemental composition can be calculated. The comparison between theoretical and experimental values for analogous compounds, such as various N,N'-diarylthiourea derivatives, demonstrates the accuracy of the synthesis. mdpi.com

Table 1: Elemental Analysis (CHNS) Data This table presents the theoretical values for this compound and experimental examples from related thiourea derivatives.

| Compound | Formula | Analysis | Calculated (%) | Found (%) | Deviation (%) |

| This compound | C₂₀H₁₈N₂OS | C | 72.69 | - | - |

| H | 5.49 | - | - | ||

| N | 8.48 | - | - | ||

| S | 9.71 | - | - | ||

| Copper(II) Complex with 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea mdpi.com | Cu(C₁₆H₁₅N₂F₃S)₂·H₂O | C | 52.78 | 52.67 | -0.11 |

| H | 4.20 | 4.19 | -0.01 | ||

| N | 7.69 | 7.75 | +0.06 | ||

| N-Phenyl-N'-(2-nitrobenzoyl)thiourea thaiscience.info | C₁₄H₁₁N₃O₃S | C | 55.80 | 55.77 | -0.03 |

| H | 3.68 | 3.70 | +0.02 | ||

| N | 13.95 | 13.97 | +0.02 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds. It is frequently used to confirm that the purity of a research compound, such as a thiourea derivative, meets a high standard, often a minimum of 98%. calpaclab.com The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The time it takes for a compound to pass through the column, known as the retention time, is characteristic of that compound under specific conditions (e.g., mobile phase composition, flow rate, and column type).

For this compound and its derivatives, a reverse-phase HPLC method is typically suitable. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Parameters for Purity Analysis This table outlines typical conditions for the HPLC analysis of thiourea derivatives.

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 reverse-phase column (e.g., Kinetex C18) thermofisher.com |

| Mobile Phase | A gradient of an aqueous solvent (e.g., water with 0.05% trifluoroacetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) mdpi.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 270 nm) |

| Purity Standard | >98% calpaclab.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity assessment. thaiscience.info In the synthesis of thiourea derivatives, TLC is used to track the consumption of starting materials (e.g., N-phenylthiourea) and the formation of the product. thaiscience.info

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel 60 F254), which is then placed in a chamber containing a suitable solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action. The resulting spots are visualized, typically under UV light. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated. A pure compound should ideally appear as a single spot.

Table 3: Example TLC Data for Reaction Monitoring This table shows representative TLC data for the analysis of a substituted urea (B33335) synthesis, which is analogous to thiourea synthesis.

| Compound | Mobile Phase (Hexane:EtOAc) | Rf Value | Reference |

| 1,3-Diphenylurea | 6:4 | 0.4 | rsc.org |

| 1-(4-Chlorophenyl)-3-phenylurea | 7:3 | 0.6 | rsc.org |

| 1-(4-Cyanophenyl)-3-phenylurea | 7:3 | 0.4 | rsc.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic and molecular structure of a compound in its solid crystalline state. researchgate.netnih.gov This method involves diffracting a beam of X-rays off a single, high-quality crystal of the substance. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.goveurjchem.com

For thiourea derivatives, X-ray crystallography confirms the molecular geometry and reveals how the molecules pack in the crystal, often identifying key hydrogen-bonding motifs (e.g., N–H···S interactions) that influence the supramolecular structure. researchgate.netnih.gov While a crystal structure for this compound is not available, the data for N,N,N′-tribenzylthiourea, a structurally related compound, provides an excellent example of the detailed information obtained from such an analysis. researchgate.netnih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for N,N,N′-tribenzylthiourea researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₂₂H₂₂N₂S |

| Formula Weight | 346.48 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2319 (3) |

| b (Å) | 10.1068 (3) |

| c (Å) | 17.0754 (5) |

| α (°) | 90 |

| β (°) | 101.996 (1) |

| γ (°) | 90 |

| Volume (ų) | 1893.94 (9) |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonds | N-H···S interactions link molecules into infinite chains |

Investigation of Biological Activities of N 3 Phenoxybenzyl N Phenylthiourea

Antimicrobial Activity Studies

The antimicrobial potential of N-(3-phenoxybenzyl)-N'-phenylthiourea has been a subject of scientific inquiry. This section details the available research findings on its efficacy against various microbial strains.

The in vitro antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. While the broader class of substituted phenylthiourea (B91264) derivatives has shown a wide spectrum of antimicrobial activity, specific data for this compound is limited. ijcrt.org

Antibacterial Efficacy (in vitro)

Activity against Gram-Positive Bacterial Strains

No specific studies detailing the in vitro antibacterial efficacy of this compound against Gram-positive bacterial strains could be identified in the reviewed scientific literature. Research on other substituted thiourea (B124793) derivatives has indicated potential activity against strains such as Staphylococcus aureus and Bacillus subtilis, but direct evidence for the named compound is not available. nih.gov

Activity against Gram-Negative Bacterial Strains

Similarly, a thorough review of available scientific literature did not yield specific data on the in vitro activity of this compound against Gram-negative bacterial strains. While some thiourea derivatives have been tested against bacteria like Escherichia coli and Pseudomonas aeruginosa, no such findings have been published for this compound. nih.gov

Investigations into the in vitro antifungal properties of this compound are not present in the available scientific literature. Although various N-aryl- and N-benzoylthiourea derivatives have demonstrated antifungal effects against a range of fungal pathogens, specific data for this compound is not documented. nih.govnih.gov

There are no specific published studies on the in vitro antimycobacterial activity of this compound. The broader class of thiourea derivatives has been a subject of interest in the search for new treatments for tuberculosis, with some compounds showing inhibitory effects on Mycobacterium tuberculosis. nih.govnih.govmdpi.com However, research specifically evaluating this compound against mycobacterial strains has not been found.

Anticancer Activity (in vitro)

The potential of this compound as an anticancer agent has been considered within the larger context of thiourea derivatives, which have shown promise in this area. jppres.comresearchgate.net

A review of the scientific literature indicates a lack of specific studies on the in vitro anticancer activity of this compound. While numerous other N-substituted phenylthiourea and benzoylthiourea (B1224501) derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including breast cancer and others, no such data is available for the specific compound . jppres.comresearchgate.netmdpi.comnih.gov

Cytotoxicity Profiling in Cancer Cell Lines

No specific data from in vitro studies on the cytotoxic effects of this compound against any cancer cell lines were found. Therefore, a cytotoxicity data table or detailed research findings for this specific compound cannot be provided. Research on other substituted thiourea derivatives has shown a range of cytotoxic activities, but these findings are not directly applicable to the subject compound.

Inhibition of Specific Oncogenic Pathways and Targets

There is no available research detailing the inhibitory effects of this compound on specific oncogenic pathways or molecular targets. Studies on related thiourea compounds have investigated their potential to inhibit targets such as receptor tyrosine kinases or other enzymes involved in cancer progression, but similar investigations for this compound have not been reported.

Antiviral Activity (in vitro)

No in vitro studies reporting the antiviral activity of this compound against any virus were identified. Consequently, there is no information on its efficacy or spectrum of activity as an antiviral agent.

Antiparasitic and Antiprotozoal Activity (in vitro)

Specific data on the in vitro antiparasitic and antiprotozoal activity of this compound is not present in the available literature.

Anti-leishmanial Efficacy

No studies were found that evaluated the in vitro efficacy of this compound against any species of Leishmania.

Anti-trypanosomal Efficacy

There are no reported findings on the in vitro efficacy of this compound against any species of Trypanosoma.

Anti-malarial Efficacy

No research data was located regarding the in vitro anti-malarial efficacy of this compound against Plasmodium species.

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has been a subject of significant research. While direct studies on this compound are not extensively documented in the provided results, the activity of structurally related compounds provides valuable insights. Research into N-phenylcarbamothioylbenzamides, which share the core thiourea structure, has demonstrated notable anti-inflammatory effects.

A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were synthesized and evaluated for their anti-inflammatory activity using an acute carrageenan-induced paw edema model in mice. nih.gov Several of these derivatives exhibited significantly higher anti-inflammatory activity (ranging from 26.81% to 61.45% inhibition) compared to the reference drug, indomethacin (B1671933) (22.43% inhibition). nih.gov Notably, compounds with N-(2,4-dibromophenyl) and N-(3-nitrophenyl) substitutions were the most potent, showing 61.45% and 51.76% inhibition, respectively. nih.gov These findings suggest that the N-phenylthiourea backbone is a viable scaffold for developing anti-inflammatory agents. The mechanism for some of these compounds was linked to the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

Furthermore, studies on novel benzophenone (B1666685) tetracarboxylimide benzoyl thiourea cross-linked chitosan (B1678972) hydrogels have shown selective inhibition towards the COX-2 enzyme, a key target in inflammation. nih.gov One of the hydrogels, BBTU-Cs-4, exhibited a potent IC₅₀ value of 0.42 µg/ml against COX-2, comparable to the standard drug Celecoxib (IC₅₀ 0.26 µg/ml). nih.gov Other research on thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) indicated that their anti-inflammatory mechanism may involve the inhibition of the 5-LOX enzyme rather than COX-2. mdpi.com

These studies collectively underscore the potential of the phenylthiourea group to confer anti-inflammatory properties, suggesting that this compound could exhibit similar activity.

Table 1: Anti-inflammatory Activity of Related Thiourea Derivatives

| Compound/Derivative | Model/Target | Key Finding | Reference |

|---|---|---|---|

| N-(2,4-dibromophenyl) carbamothioyl benzamide (B126) (1e) | Carrageenan-induced paw edema (mouse) | 61.45% inhibition of edema | nih.gov |

| N-(3-nitrophenyl) carbamothioyl benzamide (1h) | Carrageenan-induced paw edema (mouse) | 51.76% inhibition of edema | nih.gov |

| Indomethacin (Reference) | Carrageenan-induced paw edema (mouse) | 22.43% inhibition of edema | nih.gov |

| BBTU-Chitosan Hydrogel (BBTU-Cs-4) | COX-2 Enzyme Inhibition | IC₅₀ = 0.42 µg/ml | nih.gov |

| Celecoxib (Reference) | COX-2 Enzyme Inhibition | IC₅₀ = 0.26 µg/ml | nih.gov |

| Naproxen-thiourea derivative (Compound 4) | 5-LOX Enzyme Inhibition | IC₅₀ = 0.30 µM | mdpi.com |

Antioxidant Activity

Thiourea and its derivatives are recognized for their capacity to scavenge reactive oxygen species. hueuni.edu.vn The antioxidant potential of compounds structurally similar to this compound has been evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

One study compared the antioxidant capacity of 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU). hueuni.edu.vnresearchgate.net The results indicated that DPTU was a more effective radical scavenger than BPTU. hueuni.edu.vnresearchgate.net This difference was attributed to kinetic factors rather than bond dissociation energies alone. researchgate.net The primary mechanism for radical scavenging by these thiourea derivatives is proposed to be hydrogen atom transfer (HAT). researchgate.net

Another investigation focused on N-phenylthiourea, determining its half-maximal inhibitory concentration (IC₅₀) for DPPH radical scavenging to be 4.82 x 10⁻⁴ M. researchgate.net Computational studies supported these experimental findings, suggesting that the antioxidant capability is significant and that derivatives with electron-donating groups could further enhance this activity. researchgate.net In general, the antioxidant activity of such compounds is dose-dependent. nih.gov

The presence of the N-H groups in the thiourea moiety is crucial for the observed antioxidant effects, as they can donate a hydrogen atom to neutralize free radicals. hueuni.edu.vnresearchgate.net Given these findings, this compound, which contains this key functional group, is expected to possess antioxidant properties.

Table 2: Antioxidant Activity of Structurally Related Thiourea Compounds

| Compound | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | hueuni.edu.vnresearchgate.net |

| ABTS | 0.044 ± 0.001 mM | hueuni.edu.vnresearchgate.net | |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | hueuni.edu.vnresearchgate.net |

| ABTS | 2.400 ± 0.021 mM | hueuni.edu.vnresearchgate.net | |

| N-phenylthiourea | DPPH | 4.82 x 10⁻⁴ M (0.482 mM) | researchgate.net |

Research on Agrochemical Applications (e.g., insecticidal, herbicidal)

The structural components of this compound suggest potential applications in the agrochemical sector, particularly as an insecticide or herbicide.

Insecticidal Research: The 3-phenoxybenzyl alcohol moiety is a cornerstone in the development of synthetic pyrethroid insecticides. nih.gov This alcohol, when esterified with a suitable acid, forms highly potent and commercially significant insecticides like permethrin (B1679614) and cypermethrin. nih.govresearchgate.net The 3-phenoxybenzyl group is critical for the insecticidal activity of these compounds. nih.gov The discovery of α-cyano-3-phenoxybenzyl alcohol further enhanced the potency of this class of insecticides. nih.gov Therefore, the inclusion of the 3-phenoxybenzyl group in the target molecule is highly significant.

Furthermore, the thiourea fragment has been incorporated into modern insecticides. Recent research has led to the discovery of novel isoxazoline (B3343090) insecticides containing an acylthiourea fragment that show potent activity against pests like the diamondback moth (Plutella xylostella). nih.gov Several of these compounds demonstrated superior efficacy compared to commercial standards like ethiprole (B1671408) and avermectin, with one derivative showing an LC₅₀ of 0.26 mg/L. nih.gov The GABA receptor, which is crucial for neurotransmission in insects, is a known target for such compounds. nih.gov

Herbicidal Research: Thiourea derivatives have also been investigated for their herbicidal properties. A series of novel acylthiourea derivatives were synthesized and tested for their ability to control weeds. researchgate.net Several compounds showed good herbicidal activity against species like Digitaria adscendens and Amaranthus retroflexus. The mechanism of action for these compounds was found to be the inhibition of acetohydroxyacid synthase (AHAS), a vital enzyme in plants for the biosynthesis of branched-chain amino acids and a key target for many commercial herbicides. researchgate.net

The dual presence of the insecticidally-significant 3-phenoxybenzyl group and the herbicidally and insecticidally active thiourea moiety makes this compound a molecule of considerable interest for broad agrochemical research.

Table 3: Agrochemical Activity of Compounds with Related Structural Moieties

| Compound/Derivative Class | Application | Target Organism/Enzyme | Key Finding | Reference |

|---|---|---|---|---|

| Acylthiourea-isoxazoline (Compound 32 ) | Insecticidal | Plutella xylostella | LC₅₀ = 0.26 mg/L | nih.gov |

| Ethiprole (Reference) | Insecticidal | Plutella xylostella | LC₅₀ = 3.81 mg/L | nih.gov |

| Acylthiourea derivative (Compound 4f ) | Herbicidal | Acetohydroxyacid synthase (AHAS) | 37.05% enzyme inhibition | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Pharmacophoric Features within N-(3-phenoxybenzyl)-N'-phenylthiourea

The essential structural components of this compound that are critical for its biological activity are known as its pharmacophoric features. For thiourea (B124793) derivatives, these features generally include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic moieties capable of π-π stacking interactions. biointerfaceresearch.com

The core pharmacophore of this compound can be broken down as follows:

Thiourea Moiety (-NH-C(S)-NH-): This central group is a key pharmacophoric element. The two nitrogen atoms and the sulfur atom can act as hydrogen bond donors and acceptors, respectively. researchgate.net These interactions are often crucial for binding to biological targets like enzymes or receptors. nih.gov The thio-carbonyl group, in particular, is noted for enhancing biological activity upon binding to a target site. researchgate.net

N-(3-phenoxybenzyl) Group: This larger substituent on the other nitrogen atom consists of a benzyl (B1604629) group and a phenoxy group. This entire moiety provides a significant hydrophobic region, which can facilitate membrane penetration and form extensive hydrophobic interactions within a binding pocket. researchgate.net The ether linkage introduces some conformational flexibility.

The spatial arrangement of these features is critical for optimal interaction with a biological target.

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological efficacy of this compound analogues can be significantly modulated by altering the substituents on the aromatic rings. The position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of these substituents play a pivotal role. mdpi.com

Studies on related N,N'-diaryl thiourea derivatives have shown that the introduction of electron-withdrawing groups, such as nitro (-NO2) or halogen (-Cl, -Br), on the phenyl ring can enhance biological activity. biointerfaceresearch.com For instance, the presence of a 4-nitrophenyl group has been shown to increase the acidity of the NH groups in the thiourea moiety, which can facilitate stronger hydrogen bonding with target receptors. biointerfaceresearch.com In a series of N-benzoyl-N'-phenylthiourea derivatives, the addition of a chlorine atom at the para position of the benzoyl ring was found to increase cytotoxic activity against certain cancer cell lines. researchgate.net

Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can have a different impact. In some cases, electron-donating substituents have been associated with lower antifungal activities in acyl thiourea derivatives. nih.gov The electronic effects of substituents are often quantified using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A good correlation has been observed between Hammett parameters and the ionization energy of N-phenylselenourea analogues, suggesting that these parameters can be useful in predicting the reactivity and potential biological activity of such compounds. researchgate.net

The position of the substituent is also critical. For example, in a study of substituted benzoic acids, the position of a nitro group (ortho, meta, or para) had a significant impact on the acid's strength, with the ortho position having the strongest effect. libretexts.org Such positional effects can influence how a molecule fits into a binding site and interacts with key residues.

A data table illustrating the effect of substituents on the activity of related thiourea compounds is presented below.

| Compound ID | Substituent on Phenyl Ring | Biological Activity (IC50 in µM) | Reference |

| 1 | H | 10.8 | mdpi.com |

| 2 | 4-Cl | 4.9 | mdpi.com |

| 3 | 4-CH3 | 8.7 | mdpi.com |

| 4 | 4-NO2 | 2.2-5.5 | biointerfaceresearch.com |

Effect of Steric and Lipophilic Factors on Activity

Besides electronic effects, steric and lipophilic properties of this compound and its analogues are crucial determinants of their biological activity.

Lipophilicity , often expressed as the logarithm of the partition coefficient (log P), influences a molecule's ability to cross biological membranes and reach its target. sciencepublishinggroup.com For thiourea derivatives, an optimal level of lipophilicity is often required for good biological activity. farmaciajournal.com Very high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may hinder membrane permeability. In the development of new anticancer drugs based on urea (B33335) and thiourea derivatives, having hydrophobic properties is suggested to result in better membrane penetration. researchgate.net

Steric factors , which relate to the size and shape of the molecule and its substituents, also play a significant role. rasayanjournal.co.in The bulkiness of a substituent can either enhance or hinder the binding of the molecule to its target. For instance, bulky substituents might prevent a molecule from fitting into a narrow binding pocket, while in other cases, they might be necessary to fill a larger hydrophobic pocket, thereby increasing binding affinity. In a study on N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a more significant effect on antiviral activity than lipophilic and electronic parameters. nih.gov Molar refractivity (MR), a parameter that reflects both size and polarizability, is often used in QSAR studies to model steric effects. ijpras.com

The table below shows the lipophilic and steric parameters for some related thiourea derivatives.

| Compound | logP | Molar Refractivity (CMR) | Biological Activity (Docking Score in kcal/mol) | Reference |

| N-benzoyl-N'-phenylthiourea | 3.5 | 7.8 | -8.5 | ubaya.ac.id |

| N-benzoyl-N'-(2,4-dichlorophenyl)thiourea | 4.6 | 8.8 | -9.12 | rasayanjournal.co.inubaya.ac.id |

Rational Design Principles for Enhancing Potency and Selectivity

Based on the SAR findings, several rational design principles can be formulated to enhance the potency and selectivity of this compound analogues.

Modification of the Phenyl Ring: Introducing small, electron-withdrawing substituents, such as halogens, at the para-position of the N-phenyl ring can be a strategy to increase potency. biointerfaceresearch.com This can enhance hydrogen bonding capabilities and potentially improve interactions with the target.

Optimization of the Phenoxybenzyl Group: The phenoxybenzyl moiety offers multiple positions for modification. Introducing substituents on either the benzyl or the phenoxy ring could fine-tune the lipophilicity and steric bulk of the molecule to better fit the target's binding site. For example, adding small alkyl or halogen groups could enhance hydrophobic interactions.

Bioisosteric Replacement: The thiourea core can be replaced with other bioisosteric groups, such as urea, to potentially improve metabolic stability or alter binding modes. nih.gov Similarly, the ether linkage in the phenoxybenzyl group could be replaced with other linkers to explore different conformational possibilities.

Molecular Hybridization: Combining the pharmacophoric features of this compound with those of other known active compounds can lead to hybrid molecules with enhanced potency or a dual mode of action. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.com For this compound analogues, QSAR models can be valuable tools for predicting the activity of newly designed compounds and for understanding the key physicochemical properties that govern their efficacy.

A typical QSAR study involves calculating a set of molecular descriptors for a series of analogues and then using statistical methods, such as multiple linear regression (MLR), to build a model that correlates these descriptors with the observed biological activity. sciencepublishinggroup.com

Key descriptors used in QSAR models for thiourea derivatives often include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and total energy (Etot), which describe the electronic properties of the molecules. rasayanjournal.co.in

Steric Descriptors: Molar refractivity (MR), Taft steric parameter (Es), and van der Waals volume, which quantify the size and shape of the molecules. ijpras.com

Hydrophobic Descriptors: Log P or the Hansch constant (π), which measure the lipophilicity of the compounds. rasayanjournal.co.in

For example, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives found a linear relationship between steric and electronic properties and their predicted antiviral activity. ubaya.ac.id Another QSAR study on diaryl urea derivatives, which are structurally similar to thioureas, successfully developed models to predict their inhibitory activity against vascular endothelial growth factor receptor-2 kinase. acs.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. These methods can provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for binding to a target. A 3D-QSAR study on thiourea analogues as influenza virus neuraminidase inhibitors showed that electrostatic, hydrophobic, and steric interactions were closely related to their inhibitory activity. nih.gov

Computational and Theoretical Investigations of N 3 Phenoxybenzyl N Phenylthiourea

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(3-phenoxybenzyl)-N'-phenylthiourea, this method is instrumental in identifying potential protein targets and elucidating the specific nature of its binding. While specific docking studies on this exact compound are not extensively detailed in publicly available literature, analyses of closely related phenylthiourea (B91264) derivatives provide a strong framework for predicting its behavior. Potential targets for thiourea-containing compounds include enzymes like tyrosinase and receptors such as the Epidermal Growth Factor Receptor (EGFR). nih.govrasayanjournal.co.in

Protein-ligand interaction profiling identifies the non-covalent interactions that stabilize the compound within a protein's binding site. For a molecule with the structural features of this compound, several key interactions are anticipated.

The binding of the parent compound, phenylthiourea, to human tyrosinase-related protein 1 (TYRP1) is stabilized primarily by hydrophobic interactions. nih.gov The phenyl ring of phenylthiourea is positioned by interactions with hydrophobic residues such as Phe362, Leu382, and Val391. nih.gov Similarly, the phenyl and phenoxybenzyl groups of this compound would be expected to form significant hydrophobic contacts and potential π-stacking interactions with aromatic residues in a target's binding pocket.

Furthermore, the thiourea (B124793) moiety (-NH-CS-NH-) is a potent hydrogen bond donor and acceptor. Docking studies on other thiourea derivatives confirm the formation of hydrogen bonds with key residues in the active site of their respective targets. nih.gov These interactions are critical for orienting the ligand and ensuring a strong and specific binding event.

A typical interaction profile for a thiourea derivative with a protein target is summarized below.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bonds | Thiourea N-H groups, Ether Oxygen | Asp, Glu, Gln, Ser, Thr, Backbone C=O |

| Hydrophobic Contacts | Phenyl ring, Phenoxybenzyl group | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |

| π-Stacking | Phenyl ring, Phenoxybenzyl group | Phe, Tyr, Trp, His |

This table illustrates the types of interactions expected for this compound based on the functional groups present and data from related compounds.

Molecular docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A more negative score indicates a stronger, more favorable binding interaction. For example, docking studies of N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea against the EGFR receptor yielded a binding score of -8.2 kcal/mol, while the N-(4-methoxy)-benzoyl-N'-phenylthiourea derivative had a score of -7.3 kcal/mol. rasayanjournal.co.in Similarly, N-(phenylcarbamothioyl)-4-chloro-benzamide showed a binding score of -67.19 kcal/mol against checkpoint kinase 1, a value considered to indicate strong binding potential. jppres.com Based on these precedents, it is anticipated that this compound would also exhibit strong binding affinities for relevant biological targets.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. An MD simulation of the this compound-protein complex would provide critical information on the stability of the binding mode and the conformational dynamics of both the ligand and the protein.

Simulations for related N-phenylthiourea derivatives have been run for periods up to 50 nanoseconds to explore the stability of the ligand-receptor interactions. nih.gov A key metric for assessing stability is the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site and does not undergo major conformational changes that would lead to its dissociation. jppres.com Studies on other derivatives have shown that stable bonds are maintained within the active site throughout the simulation, supporting the initial docking predictions. jppres.com MD simulations also reveal the persistence of key interactions, such as hydrogen bonds, over time, confirming their importance in maintaining the stability of the complex. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties and reactivity of a molecule from first principles. These methods provide a level of detail unattainable through classical molecular mechanics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems. For this compound, DFT calculations, often using the B3LYP functional, can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.comresearchgate.net Such studies have been performed on the closely related compound 1-benzyl-3-phenylthiourea, confirming the utility of this approach for the thiourea class of molecules. mdpi.comresearchgate.net

Analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule. Electron-rich areas (negative potential) are susceptible to electrophilic attack, while electron-deficient areas (positive potential) are prone to nucleophilic attack. mdpi.com For thiourea derivatives, the sulfur and oxygen atoms typically represent regions of high electron density.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap suggests high stability and lower reactivity. This analysis is fundamental for predicting how this compound will behave in chemical reactions. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's electronic characteristics.

| Quantum Chemical Parameter | Symbol | Formula | Significance |

| HOMO Energy | E_HOMO | - | Related to ionization potential; electron-donating ability |

| LUMO Energy | E_LUMO | - | Related to electron affinity; electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Ionization Potential | IP | -E_HOMO | The energy required to remove an electron |

| Electron Affinity | EA | -E_LUMO | The energy released when an electron is added |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |

| Electronegativity | χ | (IP + EA) / 2 | Power of an atom to attract electrons |

| Electrophilicity Index | ω | χ² / (2η) | A measure of the ability to accept electrons |

This table outlines the key parameters derived from HOMO-LUMO analysis and their significance in describing the reactivity of a chemical compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. walisongo.ac.idchemrxiv.org It provides a map of the electrostatic potential on the electron density surface, revealing key features about a molecule's reactivity. walisongo.ac.id The ESP map is color-coded to indicate different potential regions: red typically signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. walisongo.ac.idutoronto.ca

For this compound, an ESP map would be crucial for understanding its chemical behavior. The map would likely show significant negative potential around the sulfur atom of the thiourea group and the oxygen atom of the phenoxy ether linkage, identifying these as primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected around the N-H protons of the thiourea bridge, highlighting their role as hydrogen bond donors.

The generation of an ESP map involves optimizing the molecule's geometry using quantum mechanical methods, such as Density Functional Theory (DFT) or semi-empirical approaches like AM1, followed by the calculation of the electrostatic potential at each point on the molecular surface. walisongo.ac.idnih.gov The reliability of these maps has been demonstrated by their ability to corroborate experimental reactivity in various chemical systems, including nucleophilic aromatic substitution reactions. walisongo.ac.id Studies on other molecules, such as 3-methoxy flavones, have successfully used ESP maps to correlate specific negative potential regions with biological activity, demonstrating the predictive power of this technique. nih.gov

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are two major classes of quantum chemical calculations used to study molecular properties. wikipedia.orgscispace.com

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They are based on the Hartree-Fock formalism and can be systematically improved to achieve high accuracy. However, their computational cost is very high, making them suitable primarily for smaller molecular systems.

Semi-empirical methods, on the other hand, start from the same Hartree-Fock framework but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgscispace.com This makes them significantly faster and capable of handling large molecules like this compound. wikipedia.org Common semi-empirical methods include:

MNDO (Modified Neglect of Diatomic Overlap) : One of the earlier methods developed by Dewar's group, aiming to reproduce experimental data like heats of formation. scispace.comuomustansiriyah.edu.iq

AM1 (Austin Model 1) : An improved version of MNDO with modified core-core repulsion functions to overcome some of its limitations, such as overestimated repulsions for atoms at typical hydrogen-bond distances. scispace.comuomustansiriyah.edu.iquni-muenchen.de

PM3 (Parametric Method 3) : A reparameterization of the AM1 method, differing only in the values of the parameters obtained by comparing a larger set of experimental data. scispace.comuomustansiriyah.edu.iquni-muenchen.de It is often better at predicting hydrogen bond geometries than AM1. uni-muenchen.de

These methods are widely used to calculate molecular geometries, heats of formation, dipole moments, and ionization potentials. wikipedia.orguomustansiriyah.edu.iq The choice of method often depends on the specific properties and molecular system being studied. For instance, in the development of insecticides, semi-empirical methods are selected based on their ability to accurately reproduce experimental infrared spectra for related compounds. semanticscholar.org Given its size, semi-empirical methods like AM1 or PM3 would be appropriate for initial computational studies on this compound to predict its stable conformation and electronic properties.

Pharmacophore Modeling and Virtual Screening for Novel Compound Discovery

Pharmacophore modeling and virtual screening are powerful ligand-based drug design techniques used to identify new bioactive compounds. dovepress.com

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. dovepress.comnih.gov This model can be generated based on the structure of a known active ligand, like this compound, or from a set of diverse active molecules. dovepress.comresearchgate.net For example, a pharmacophore model for corticotropin-releasing factor 1 antagonists was successfully developed using a series of N(3)-phenylpyrazinones, resulting in a six-point model that included hydrogen bond acceptors and donors, hydrophobic regions, and an aromatic ring. nih.govresearchgate.net

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening . dovepress.com This process involves searching large databases of chemical compounds to find molecules that match the pharmacophore's features. frontiersin.orgresearchgate.net This computational filtering significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researchgate.net Virtual screening can be performed on massive "make-on-demand" chemical libraries containing billions of structures, enabling the discovery of inhibitors even for challenging "non-druggable" targets. frontiersin.org

For this compound, a pharmacophore model would capture the key interaction points: the hydrogen-bonding capacity of the thiourea N-H groups, the hydrogen bond accepting ability of the sulfur and ether oxygen atoms, and the hydrophobic/aromatic nature of the phenyl and phenoxybenzyl rings. This model could then be used to screen libraries for new scaffolds that mimic these features, potentially leading to the discovery of novel compounds with similar or improved biological activity.

In silico Prediction of Biological Targets and Mechanisms of Action

In silico methods, particularly molecular docking and molecular dynamics, are instrumental in predicting the biological targets of a compound and elucidating its mechanism of action at the molecular level. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process generates a binding score, which estimates the binding affinity, and reveals specific interactions like hydrogen bonds and hydrophobic contacts. rasayanjournal.co.innih.gov Several studies have successfully used this approach for phenylthiourea derivatives. For instance, docking studies of N-(4-methoxy)-benzoyl-N'-phenylthiourea and its analogs against the Epidermal Growth Factor Receptor (EGFR) predicted their potential as anticancer agents, which was later confirmed by in vitro cytotoxicity assays. rasayanjournal.co.inresearchgate.net Similarly, other thiourea derivatives have been docked into the active sites of checkpoint kinase 1 and the human adenosine (B11128) A2A receptor to explore their potential as anticancer and antiparkinsonian agents, respectively. nih.govjppres.com

The table below summarizes the results of molecular docking studies performed on compounds structurally related to this compound, demonstrating the utility of this method in target identification and activity prediction.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Activity | Reference |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -7.3 | Anticancer (Breast) | rasayanjournal.co.inresearchgate.net |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (1M17) | -8.2 | Anticancer (Breast) | rasayanjournal.co.inresearchgate.net |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (2YWP) | -67.19 (Plant Score) | Anticancer | jppres.com |

| 1-allyl-3-(4-chlorobenzoyl)thiourea | DNA Gyrase Subunit B (1KZN) | -91.23 (Rerank Score) | Antibacterial | nih.gov |

Molecular dynamics (MD) simulations can further refine the results from molecular docking. MD simulates the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interactions. jppres.com For example, MD simulations of N-(phenylcarbamothioyl)-4-chloro-benzamide bound to checkpoint kinase 1 showed that the complex was stable, lending further support to its potential as an inhibitor. jppres.com

By applying these in silico techniques to this compound, researchers can generate hypotheses about its potential biological targets and binding modes, which can then be validated through targeted experimental assays. nih.govnih.gov

Future Research Directions and Translational Perspectives for N 3 Phenoxybenzyl N Phenylthiourea

Exploration of Undiscovered Biological Activities

The thiourea (B124793) scaffold is a well-established pharmacophore, and numerous derivatives have been investigated for a wide range of biological activities. This suggests that N-(3-phenoxybenzyl)-N'-phenylthiourea may possess a spectrum of undiscovered biological effects worth investigating.

Future research could productively focus on screening this compound for various therapeutic properties. For instance, various N-aryl-N'-benzoylthiourea compounds have demonstrated significant insecticidal activity. analis.com.my Given the structural similarity, this compound could be evaluated for its potential as a novel pesticide. analis.com.my

Furthermore, the antiviral potential of thiourea derivatives is an active area of research. Studies on diphenylthiourea derivatives have identified key structural features essential for antiviral effects, such as the intact -NHC(=S)NH- group and specific substituent placements. ampp.org this compound could be tested against a panel of viruses, including those for which current treatments are inadequate. For example, some thiourea derivatives have shown the ability to block HIV replication. emerald.com

The antifungal activity of compounds containing a phenoxyphenyl group has also been reported, with some exhibiting good to excellent efficacy against various fungal strains. jmaterenvironsci.com This provides a strong rationale for investigating the antifungal potential of this compound against pathogenic fungi affecting both plants and humans.

Development of Advanced Synthetic Methodologies

The traditional synthesis of thioureas often involves the reaction of an amine with an isothiocyanate. While effective, there is a growing demand for more advanced, efficient, and environmentally friendly synthetic methods.

Continuous-Flow Synthesis: Recent advancements have demonstrated the successful continuous-flow synthesis of thioureas. jmaterenvironsci.com This methodology offers several advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. analis.com.myjmaterenvironsci.com A continuous-flow process for this compound could be developed, potentially utilizing a multicomponent reaction approach. analis.com.myjmaterenvironsci.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govgoogle.comthermofisher.com The synthesis of various heterocyclic compounds, including those with structures analogous to components of this compound, has been significantly improved using microwave irradiation, often leading to shorter reaction times and higher yields. nih.govbritannica.commdpi.com

Catalytic and Green Approaches: The development of catalytic methods for thiourea synthesis is another promising research direction. This includes the use of phase transfer catalysts and exploring catalyst-free reactions in greener solvents like water. researchgate.netnih.gov Green chemistry principles can be applied to develop a more sustainable synthesis route for this compound, minimizing the use of hazardous reagents and solvents. researchgate.net

Table 1: Advanced Synthetic Methodologies for Thiourea Derivatives

| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Continuous-Flow Synthesis | A process where reactants are continuously pumped through a reactor. | Improved safety, better reaction control, and enhanced scalability. | analis.com.myjmaterenvironsci.com |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Significantly reduced reaction times and often higher yields. | nih.govgoogle.comthermofisher.com |

| Catalytic Methods | Employs catalysts to facilitate the reaction. | Increased reaction rates and selectivity, potential for milder reaction conditions. | researchgate.net |

| Green Chemistry Approaches | Focuses on designing processes that minimize the use and generation of hazardous substances. | Environmentally friendly, use of non-toxic solvents like water, and potentially catalyst-free conditions. | nih.govresearchgate.net |

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand the biological activities of this compound, it is crucial to elucidate its mechanism of action at a molecular level. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this.

By treating cells or organisms with this compound and subsequently analyzing the changes across these different "omes," researchers can build a comprehensive picture of the compound's effects. For example, transcriptomic analysis can reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways it perturbs. Proteomic studies can identify the protein targets with which the compound directly interacts or whose expression levels are altered. Metabolomic analysis can shed light on the metabolic pathways that are affected.

While multi-omics studies have been extensively used in fields like host-pathogen interactions, their application in determining the mode of action of novel chemical compounds is a growing area. emerald.com Such an approach would be invaluable for identifying the specific cellular targets of this compound and for understanding potential mechanisms of resistance.

This compound as a Lead Compound for Chemical Probe and Tool Development

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific target, such as a protein, allowing for its visualization or modulation of its activity. analis.com.mygoogle.com The this compound scaffold could serve as a starting point for the development of novel chemical probes.

Fluorescent Probes: By incorporating a fluorescent dye into the structure of this compound, it may be possible to create a fluorescent probe. emerald.comnih.govwikipedia.orgresearchgate.net The thiourea moiety itself has been shown to be a reliable component for creating probes that target mitochondria. emerald.com If the parent compound is found to have a specific biological target, a fluorescently labeled version could be used to visualize the localization and dynamics of that target within living cells.

Affinity-Based Probes: Affinity-based probes are designed to bind tightly and specifically to a particular protein. analis.com.my If this compound demonstrates high affinity for a specific biological target, it could be developed into an affinity-based probe for proteomics applications, helping to identify and quantify the target protein in complex biological samples.

The development of such probes would not only advance our understanding of the biological roles of the target but could also have diagnostic applications.

Potential for Applications in Materials Science and Industrial Processes

Beyond its potential biological activities, the chemical structure of this compound suggests possible applications in materials science and various industrial processes.

Corrosion Inhibitors: Thiourea and its derivatives are well-known corrosion inhibitors for various metals and alloys in acidic environments. analis.com.myampp.orgemerald.comjmaterenvironsci.com The presence of sulfur and nitrogen atoms in the thiourea group allows these molecules to adsorb onto metal surfaces, forming a protective layer that slows down the corrosion process. emerald.comjmaterenvironsci.com The this compound compound could be investigated for its efficacy as a corrosion inhibitor, potentially offering advantages due to its specific molecular structure.